Cas no 73290-32-1 (5-ethylpiperidine-2,4-dione)

5-ethylpiperidine-2,4-dione 化学的及び物理的性質
名前と識別子
-
- 5-Ethyl-2,4-piperidinedione
- 2,4-Piperidinedione,5-ethyl-
- 5-Ethylpiperidine-2,4-dione
- 5-Aethyl-piperidin-2,4-dion
- 5-ethyl-piperidine-2,4-dione
- MFCD09999166
- DS-10598
- 2,4-Piperidinedione, 5-ethyl-
- 5-Ethyl-2, 4-piperidinedione
- CS-W022371
- PB13231
- AKOS006304744
- FT-0646511
- 3-Bromo-8-methyl-imidazo[1,2-a]pyridine
- 73290-32-1
- DTXSID70672031
- SCHEMBL4771376
- 5-ethylpiperidine-2,4-dione
-
- MDL: MFCD09999166
- インチ: InChI=1S/C7H11NO2/c1-2-5-4-8-7(10)3-6(5)9/h5H,2-4H2,1H3,(H,8,10)
- InChIKey: BIPNFYPMYSWIGH-UHFFFAOYSA-N
- ほほえんだ: CCC1CNC(CC1=O)=O
計算された属性
- せいみつぶんしりょう: 141.07900
- どういたいしつりょう: 141.079
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 165
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2A^2
- 疎水性パラメータ計算基準値(XlogP): 0.1
じっけんとくせい
- 密度みつど: 1.06
- ふってん: 340.4°C at 760 mmHg
- フラッシュポイント: 166.4°C
- 屈折率: 1.453
- PSA: 46.17000
- LogP: 0.43040
5-ethylpiperidine-2,4-dione セキュリティ情報
5-ethylpiperidine-2,4-dione 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-ethylpiperidine-2,4-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D518313-1g |
5-Ethyl-2,4-piperidinedione |
73290-32-1 | 97% | 1g |
$1005 | 2024-05-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011772-250MG |
5-ethylpiperidine-2,4-dione |
73290-32-1 | 95% | 250MG |
¥ 567.00 | 2023-04-06 | |
eNovation Chemicals LLC | D957128-100mg |
5-Ethylpiperidine-2,4-dione |
73290-32-1 | 95+% | 100mg |
$100 | 2024-06-07 | |
Fluorochem | 076213-250mg |
5-Ethyl-2,4-piperidinedione |
73290-32-1 | 95% | 250mg |
£86.00 | 2022-03-01 | |
TRC | E925953-250mg |
5-Ethyl-2,4-piperidinedione |
73290-32-1 | 250mg |
$ 666.00 | 2023-04-15 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FZ281-50mg |
5-ethylpiperidine-2,4-dione |
73290-32-1 | 95+% | 50mg |
278.0CNY | 2021-08-05 | |
eNovation Chemicals LLC | Y0980987-5g |
5-Ethylpiperidine-2,4-dione |
73290-32-1 | 95% | 5g |
$1000 | 2024-08-02 | |
Chemenu | CM123715-250mg |
5-ethylpiperidine-2,4-dione |
73290-32-1 | 95%+ | 250mg |
$85 | 2023-02-18 | |
Chemenu | CM123715-1g |
5-ethylpiperidine-2,4-dione |
73290-32-1 | 95%+ | 1g |
$210 | 2023-02-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011772-5G |
5-ethylpiperidine-2,4-dione |
73290-32-1 | 95% | 5g |
¥ 4,217.00 | 2023-04-06 |
5-ethylpiperidine-2,4-dione 関連文献
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
5-ethylpiperidine-2,4-dioneに関する追加情報
Comprehensive Overview of 5-Ethylpiperidine-2,4-dione (CAS No. 73290-32-1)
5-Ethylpiperidine-2,4-dione, also known by its CAS number 73290-32-1, is a compound that has garnered significant attention in the fields of chemistry and pharmaceutical research. This molecule, characterized by its unique structure and properties, has been the subject of numerous studies aimed at understanding its potential applications in drug development and medicinal chemistry.
The chemical structure of 5-ethylpiperidine-2,4-dione consists of a piperidine ring with an ethyl group and two ketone groups attached at the 2 and 4 positions. This configuration imparts specific physical and chemical properties that make it a valuable compound for various scientific investigations. The compound is typically synthesized through a series of well-defined chemical reactions, which are optimized to ensure high yield and purity.
In recent years, the interest in 5-ethylpiperidine-2,4-dione has been driven by its potential as a lead compound in the development of new therapeutic agents. Research has shown that this molecule exhibits promising biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. These properties have led to its evaluation in preclinical studies for the treatment of various diseases and conditions.
One of the key areas of research involving 5-ethylpiperidine-2,4-dione is its role in neurodegenerative disorders. Studies have demonstrated that this compound can modulate certain signaling pathways that are implicated in the progression of diseases such as Alzheimer's and Parkinson's. For instance, it has been shown to inhibit the aggregation of amyloid-beta peptides, which are a hallmark of Alzheimer's disease. Additionally, it has been found to protect neuronal cells from oxidative stress and apoptosis, further highlighting its potential as a neuroprotective agent.
Beyond its neuroprotective properties, 5-ethylpiperidine-2,4-dione has also been investigated for its anti-inflammatory effects. Inflammation is a critical component in many chronic diseases, including arthritis and inflammatory bowel disease (IBD). Preclinical studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby mitigating inflammation and associated tissue damage. These findings suggest that 5-ethylpiperidine-2,4-dione could be a promising candidate for the development of anti-inflammatory drugs.
The analgesic properties of 5-ethylpiperidine-2,4-dione have also been explored in various pain models. Research has indicated that this compound can effectively alleviate both acute and chronic pain by modulating pain signaling pathways in the central nervous system. Its mechanism of action appears to involve interactions with opioid receptors and other pain-related targets, making it a potential alternative to traditional analgesics with fewer side effects.
In addition to its therapeutic potential, 5-ethylpiperidine-2,4-dione has also been studied for its use as a research tool in chemical biology. Its ability to selectively modulate specific biological processes makes it a valuable probe for investigating cellular mechanisms and signaling pathways. This application has broad implications for understanding disease mechanisms and developing new therapeutic strategies.
The synthesis and purification methods for 5-ethylpiperidine-2,4-dione have been extensively optimized to ensure high yields and purity levels suitable for both research and pharmaceutical applications. Common synthetic routes involve multi-step processes that include ring formation, functional group introduction, and purification steps such as column chromatography or recrystallization. These methods have been refined to minimize impurities and maximize the overall efficiency of the synthesis.
Safety considerations are an important aspect of working with any chemical compound. While 5-ethylpiperidine-2,4-dione is not classified as a hazardous material or controlled substance, standard laboratory safety protocols should be followed when handling this compound. Proper personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn to prevent exposure. Additionally, appropriate storage conditions should be maintained to ensure stability and prevent degradation.
In conclusion, 5-ethylpiperidine-2,4-dione (CAS No. 73290-32-1) is a versatile compound with significant potential in both research and pharmaceutical applications. Its unique chemical structure and biological activities make it an attractive candidate for further investigation into its therapeutic uses. Ongoing research continues to uncover new insights into the mechanisms underlying its effects, paving the way for innovative drug development strategies.
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